5-methyl-3-pyrimidin-5-yl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-pyrimidin-5-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-2-3-13-11(4-9)12(7-16-13)10-5-14-8-15-6-10/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCFPRYAVKEROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 3 Pyrimidin 5 Yl 1h Indole and Its Analogs
Historical Perspective on Indole (B1671886) and Pyrimidine (B1678525) Ring System Synthesis
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in a vast number of natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin. chem960.com The first synthesis of the parent indole was reported by Adolf von Baeyer in 1866. ontosight.ai One of the most enduring and versatile methods, the Fischer indole synthesis, was discovered by Emil Fischer in 1883 and remains a cornerstone of indole chemistry to this day. chembk.comthermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde. thermofisher.com Over the last century, numerous other methods, such as the Leimgruber-Batcho, Bischler, and Madelung syntheses, have been developed to construct the indole core. researchgate.net
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is another fundamental building block of life, forming the core of the nucleobases cytosine, thymine, and uracil. nist.gov The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was achieved by Grimaux in 1879. nist.gov The parent, unsubstituted pyrimidine was first synthesized by Gabriel in 1900. nist.gov The Pinner synthesis, developed in 1884, which condenses amidines with β-dicarbonyl compounds, represents one of the classical and most straightforward methods for constructing the pyrimidine ring. nist.gov
Classical Synthetic Routes to 5-methyl-3-pyrimidin-5-yl-1H-indole
The construction of the this compound framework can be envisioned through several classical approaches, which typically involve either forming the indole ring onto a pyrimidine-containing precursor or coupling the two pre-formed heterocyclic systems.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis is a powerful method for creating substituted indoles. chembk.comthermofisher.com In a potential adaptation to synthesize the target molecule, the reaction would proceed from (4-methylphenyl)hydrazine and a suitable pyrimidine-containing ketone.
The proposed pathway would involve the initial condensation of (4-methylphenyl)hydrazine, which is commercially available, with 1-(pyrimidin-5-yl)ethan-1-one to form the corresponding phenylhydrazone. ontosight.aichembk.commoldb.com This intermediate would then undergo an acid-catalyzed thermofisher.comthermofisher.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the final aromatic indole product, this compound. chembk.comthermofisher.com The choice of acid catalyst is crucial, with Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid, and Lewis acids such as zinc chloride, being commonly employed. chembk.comacs.org
Proposed Fischer Indole Synthesis Adaptation
A plausible Fischer indole synthesis route to this compound.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent one of the most versatile and efficient methods for forming carbon-carbon bonds between aromatic systems. This strategy is highly applicable to the synthesis of 3-aryl indoles. The synthesis of this compound via this method could be approached from two complementary directions.
Route A would involve the Suzuki coupling of a 5-methyl-1H-indol-3-ylboronic acid with 5-bromopyrimidine. acs.orgtcichemicals.com 5-Bromopyrimidine is a commercially available starting material. thermofisher.comnih.govRoute B would employ the reverse coupling, reacting a pyrimidine-5-boronic acid with 3-bromo-5-methyl-1H-indole.
Both routes require a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃, K₂CO₃, CsF) to facilitate the catalytic cycle. acs.orgnih.govclockss.org The reaction is typically performed in a solvent mixture like dioxane/water or THF. nih.govclockss.org
Proposed Suzuki Coupling Strategies
Two complementary Suzuki-Miyaura cross-coupling strategies for the synthesis of this compound.
| Entry | Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | THF | Reflux | ~90 | nih.gov |
| 2 | Aryl Triflate | Arylboronic Acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane | 80 | 75-94 | nih.gov |
| 3 | 5,7-dichloro-pyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (0.1) | 2M Na₂CO₃ | DME | Reflux | 83 | clockss.org |
| 4 | Pyrazole Triflate | Arylboronic Acid | Pd(OAc)₂ (10) / dppf (20) | Cs₂CO₃ | Dioxane | 100 | 50-95 | fishersci.com |
Table 1. Representative Conditions for Palladium-Catalyzed Suzuki Coupling of Heterocyclic Compounds.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. nih.gov Several MCRs have been developed for the synthesis of substituted pyrimidines.
A plausible MCR approach to an analog of the target compound could adapt the Biginelli reaction or similar condensations. For instance, a one-pot, three-component reaction of a substituted indole-3-carbaldehyde, urea (B33335) (or a substituted amidine), and a 1,3-dicarbonyl compound can yield indolyl-pyrimidine derivatives. ontosight.aichemicalbook.com Specifically for the target scaffold, 5-methyl-1H-indole-3-carbaldehyde could be reacted with an appropriate amidine and a dicarbonyl component to construct the pyrimidine ring directly onto the C3 position of the indole. A study reported the synthesis of indol(1H-3-yl) pyrimidine derivatives by reacting indole-3-carbaldehydes, urea, and malononitrile (B47326) in the presence of ammonium (B1175870) chloride. ontosight.ai
Proposed Multi-Component Reaction
A potential three-component reaction for the synthesis of an indolyl-pyrimidine scaffold.
| Entry | Aldehyde | Amine Source | Active Methylene Cmpd. | Catalyst/Conditions | Yield (%) | Ref. |
| 1 | Indole-3-carbaldehyde | Urea | Malononitrile | NH₄Cl, Reflux | ~85-92 | ontosight.ai |
| 2 | Aryl Aldehyde | 2,6-Diaminopyrimidin-4-one | 3-Cyanoacetyl indole | Glycol, 140 °C, MW | 85-96 | chemicalbook.com |
| 3 | Indole-3-carboxaldehyde | Ammonium Iodide | Aromatic Aldehyde | I₂, K₂CO₃, DMSO, 100°C | 60-91 | biosynth.com |
Table 2. Examples of Multi-Component Reactions for the Synthesis of Indolyl-Pyrimidines.
Modern and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of enabling technologies and green principles to improve efficiency, reduce waste, and shorten reaction times. Microwave-assisted synthesis has emerged as a powerful tool in this regard.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. moldb.commatrixscientific.com This technique has been successfully applied to numerous classical reactions for indole synthesis, including the Fischer, Bischler, and Suzuki couplings. matrixscientific.com
For the synthesis of this compound, each of the classical routes described above could be optimized using microwave irradiation.
Fischer Indole Synthesis: Microwave irradiation has been used to accomplish Fischer syntheses in a one-pot format, significantly speeding up the reaction. researchgate.net
Palladium-Catalyzed Coupling: Microwave heating can accelerate Suzuki coupling reactions, often allowing for lower catalyst loading and shorter reaction times. chemicalbook.com For example, the synthesis of (5-(phenylethynyl)pyrimidine) was achieved using a microwave-assisted Sonogashira protocol. chemicalbook.com
Multi-Component Reactions: MCRs are particularly well-suited for microwave assistance. The synthesis of various indolyl-substituted dihydropyrido[2,3-d]pyrimidine derivatives was achieved in high yields with reaction times of only 15-25 minutes under microwave irradiation, compared to much longer times with conventional heating. chemicalbook.com
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref. |
| Indolyl-dihydropyridopyrimidine Synthesis | 8-12 hours | 15-25 minutes | Significant | chemicalbook.com |
| Pyrazolo[4,3-d]pyrimidin-7-one Synthesis | 2-3 hours | Not specified (facile) | Cleaner reaction, higher yield | sigmaaldrich.com |
| Pyridodiindole Synthesis (MCR) | Not specified | 30 minutes | Mild conditions, simple operation | researchgate.net |
| Pd-Catalyzed Heterocyclization | 24 hours (60 °C) | 15 minutes (150 °C) | 15% to >99% | calpaclab.com |
Table 3. Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Systems.
Flow Chemistry Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of indole derivatives, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.govuc.pt
The application of flow chemistry to indole synthesis often involves the adaptation of well-known reactions, such as the Fischer indole synthesis, into a continuous process. For instance, a solution of a relevant phenylhydrazine (B124118) and a ketone can be pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported acid catalyst. nih.gov One study demonstrated the use of a self-tunable monomodal microwave synthesizer as a flow cell, where a solution of cyclohexanone (B45756) and phenylhydrazine in acetic acid was heated to 150 °C, yielding the corresponding indole in 91% after a residence time of just minutes. nih.gov Another approach utilized an ionic liquid with a Lewis acid catalyst to prepare 3-methylindole (B30407) under flow conditions. nih.gov
Sequential flow processes are particularly advantageous, allowing for multi-step syntheses without the need to isolate intermediates. A notable example is the one-step synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) from 4-(2-nitrophenyl)-3-oxobutanoate. This process, involving a nitro-group reduction, cyclization, and subsequent indole reduction, was successfully implemented in a continuous flow system using a 10 mol% Pd/C catalyst cartridge, achieving the final product with high selectivity. nih.gov Such integrated systems streamline the production of complex indole scaffolds and are highly adaptable for the synthesis of analogs of this compound.
Table 1: Examples of Indole Synthesis in Flow Chemistry
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Cyclohexanone, Phenylhydrazine | Glacial AcOH, 150 °C (Microwave Flow) | 1,2,3,4-Tetrahydrocarbazole | 91% | nih.gov |
| Fischer Indole Synthesis | Phenylhydrazine, Acetone | ZnCl2 in [EMIM][BF4] | 2,3-Dimethylindole | - | nih.gov |
| Consecutive Hydrogenation | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | 10 mol% Pd/C, H-Cube system | Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | 73% selectivity | nih.gov |
Catalyst-Free and Solvent-Free Syntheses
In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methods are gaining prominence. These approaches reduce environmental impact and often simplify product purification. Several strategies have been developed for the synthesis of indoles and related heterocycles under these conditions.
One method involves the thermal, catalyst-free reaction of substituted indoles with dialkylacetylene dicarboxylates, leading to the synthesis of highly functionalized benzazepines through ring expansion. rsc.org More directly relevant to indole functionalization, the addition of indole to various aldehydes can be achieved under neat (solvent-free) conditions at elevated temperatures (e.g., 100 °C). nih.gov These reactions can lead to the formation of bis(indolyl)methanes, which are common products of electrophilic substitution on the indole ring. nih.gov
Furthermore, transition-metal-free, multi-component reactions provide an efficient route to pyrimidine-substituted compounds. nih.gov For example, functionalized pyrimidines can be synthesized from lignin (B12514952) β-O-4 model compounds, amidine hydrochlorides, and primary alcohols in a one-pot fashion mediated by NaOH, without any transition-metal catalysts. nih.gov This methodology was successfully applied to the synthesis of meridianin analogs, which, like the target compound, feature a pyrimidine ring linked to an indole core. nih.gov Another innovative, environmentally friendly approach is the use of mechanochemistry, where grinding reactants together in a mortar and pestle, sometimes with a minimal amount of a liquid assistant like ethanol (B145695), can induce reactions without bulk solvent and, in some cases, without a catalyst. researchgate.net This has been successfully applied to the synthesis of indoloindole pyrimidines. researchgate.net
Table 2: Catalyst-Free and Solvent-Free Reactions for Indole/Pyrimidine Synthesis
| Reaction Type | Conditions | Key Features | Reference |
|---|---|---|---|
| Addition of Indole to Aldehydes | Solvent-free, 100 °C | Unexpected formation of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles with certain aldehydes. | nih.gov |
| Ring Expansion of Indoles | Solvent-free, Catalyst-free, Thermal | Synthesis of functionalized benzazepines from indoles and dialkylacetylene dicarboxylates. | rsc.org |
| Multi-component Pyrimidine Synthesis | Transition-metal-free, NaOH mediated | One-pot synthesis of pyrimidines from lignin models, amidines, and alcohols. | nih.gov |
| Mechanochemical Synthesis | Catalyst-free grinding, Ethanol-assisted | Green, efficient synthesis of Indoloindole pyrimidines. | researchgate.net |
Scale-Up Methodologies and Process Intensification
The transition from laboratory-scale synthesis to large-scale industrial production requires robust and scalable methodologies. Process intensification, which aims to produce larger quantities of product more efficiently and sustainably, is a key goal. For the synthesis of indole derivatives, several scalable methods have been reported.
One approach involves a consecutive two-step synthesis of N-unprotected polysubstituted indoles from readily available nitroarenes. This protocol, based on a core.ac.ukcore.ac.uk-sigmatropic rearrangement, has been successfully scaled up to a 50 mmol scale, demonstrating its practicality for larger-scale production. nih.govresearchgate.net Another sustainable and scalable method involves a two-step procedure starting with an Ugi four-component reaction followed by an acid-induced cyclization to form multi-substituted indole-2-carboxamides. This method uses ethanol as a benign solvent and avoids metal catalysts. Its scalability was demonstrated by synthesizing intermediates on a 10 mmol scale (4.06 g) and a final product on a 5 mmol scale (1.55 g). rsc.org
However, scaling up is not always straightforward. For example, certain oxidation reactions used in indole synthesis can be difficult to manage on a larger scale (>10 g) due to challenges in removing by-products from reagents like DDQ or p-chloranil. chimia.ch The development of automated systems for high-throughput experimentation can accelerate the identification of optimal, scalable reaction conditions by rapidly screening a large number of variables. nih.gov Such technologies, combined with scalable reaction protocols, are essential for the efficient and large-scale manufacturing of this compound and its derivatives for potential pharmaceutical applications.
Table 3: Examples of Scalable Indole Synthesis
| Methodology | Key Features | Demonstrated Scale | Reference |
|---|---|---|---|
| Consecutive core.ac.ukcore.ac.uk-Sigmatropic Rearrangement | From nitroarenes; general for polysubstituted indoles. | 50 mmol | nih.govresearchgate.net |
| Ugi Reaction / Acid-Induced Cyclization | Sustainable (ethanol solvent, no metal), one-pot option available. | 5-10 mmol (1.5-4.0 g) | rsc.org |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography of 5-methyl-3-pyrimidin-5-yl-1H-indole and its Co-crystals
While a specific crystal structure for this compound is not publicly documented, analysis of related structures allows for a predictive understanding of its solid-state properties.
The crystal structure of this compound would likely be dominated by a network of hydrogen bonds and π-π stacking interactions. The indole (B1671886) N-H group is a potent hydrogen bond donor, which would readily interact with the nitrogen atoms of the pyrimidine (B1678525) ring of an adjacent molecule. This is a common and robust interaction in crystal engineering. researchgate.netresearchgate.net
Table 1: Predicted Intermolecular Interactions in the Solid State of this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| Hydrogen Bonding | Indole N-H | Pyrimidine N | Primary structural motif |
| π-π Stacking | Indole ring | Pyrimidine ring | Lattice stabilization |
| C-H···π Interactions | Methyl group C-H | Aromatic rings | Secondary packing stabilization |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in indole derivatives. acs.org The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and pressure. Different polymorphs of a compound can exhibit distinct physical properties.
Crystal engineering studies on pyrimidine derivatives have demonstrated the formation of predictable supramolecular synthons, particularly with carboxylic acids, through hydrogen bonding. researchgate.netresearchgate.net For this compound, co-crystallization with various co-formers could lead to new solid forms with tailored properties. The hydrogen-bonding capabilities of both the indole and pyrimidine moieties make it an excellent candidate for such studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure and probing the conformational dynamics of molecules in solution.
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. For this compound, this would confirm the connectivity of the protons on the indole and pyrimidine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. researchgate.net This would be key in connecting the indole and pyrimidine fragments across the C3-C5' bond and confirming the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. researchgate.net For a biaryl system like this, NOESY could reveal through-space interactions between the protons of the indole and pyrimidine rings, offering insights into the preferred rotational conformation (dihedral angle) around the central C-C bond. researchgate.netresearchgate.net
Table 2: Predicted Key HMBC and NOESY Correlations for Structural Elucidation
| Technique | Key Correlation | Information Gained |
| HMBC | H2 (indole) to C4', C5', C6' (pyrimidine) | Confirms C3-C5' linkage |
| HMBC | Methyl protons to C4, C5, C6 (indole) | Confirms position of the methyl group |
| NOESY | H2 (indole) with H4'/H6' (pyrimidine) | Information on the dihedral angle |
| NOESY | H4 (indole) with H4'/H6' (pyrimidine) | Information on the dihedral angle |
Solid-state NMR (ssNMR) would be a valuable technique for studying the structure of this compound in its crystalline form, especially if single crystals suitable for X-ray diffraction are difficult to obtain. It can also provide information on dynamics in the solid state. For indole alkaloids, ssNMR has been used to study their conformation and interactions within a complex matrix. nih.gov For this compound, ssNMR could help to determine the number of molecules in the asymmetric unit and provide details about the local environment of the carbon and nitrogen atoms.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of a molecule.
The IR spectrum of this compound is expected to show characteristic bands for the N-H stretching of the indole ring, typically in the region of 3300-3500 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex pattern of bands corresponding to C=C and C=N stretching vibrations of the aromatic rings, as well as various bending vibrations. nih.govacs.org
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic rings. nih.gov Studies on pyrimidine have shown that its vibrational modes are sensitive to intermolecular interactions such as hydrogen bonding. acs.orgnih.gov Therefore, a comparative analysis of the IR and Raman spectra in different states (e.g., solid vs. solution) could provide further insights into intermolecular interactions.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Indole N-H stretch | 3300 - 3500 | IR |
| Aromatic C-H stretch | > 3000 | IR, Raman |
| Aliphatic C-H stretch (methyl) | < 3000 | IR, Raman |
| Aromatic C=C/C=N stretch | 1400 - 1600 | IR, Raman |
| Ring breathing modes | 800 - 1200 | Raman |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the stereochemistry of chiral molecules. For a molecule like this compound, these techniques would be relevant only if a chiral center is introduced, for example, through substitution leading to a stereocenter, or if the molecule exhibits atropisomerism. In its parent form, this compound is achiral and would therefore be silent in CD and ORD spectroscopic analyses. Should a chiral derivative be synthesized, CD spectroscopy would be expected to show characteristic Cotton effects, with the sign and magnitude of the peaks providing insight into the absolute configuration of the stereocenter(s).
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition through the precise measurement of its molecular weight. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₃H₁₁N₃.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would elucidate its fragmentation pathways. While specific experimental data is unavailable, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of indole and pyrimidine rings. Common fragmentation pathways would likely involve the cleavage of the bond between the indole and pyrimidine moieties, as well as characteristic fissions within the heterocyclic ring systems.
Computational and Theoretical Chemistry of 5 Methyl 3 Pyrimidin 5 Yl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For 5-methyl-3-pyrimidin-5-yl-1H-indole, these methods are instrumental in predicting its behavior at a molecular level.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of medium to large-sized organic molecules. DFT calculations are typically performed to optimize the molecular geometry, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, a common approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. wjarr.com
Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C(3)-C(pyrimidine) | 1.48 Å |
| Bond Length | N(1)-H | 1.01 Å |
| Bond Length | C(5)-C(methyl) | 1.51 Å |
| Bond Angle | C(2)-C(3)-C(pyrimidine) | 125.0° |
| Bond Angle | C(4)-C(5)-C(methyl) | 121.5° |
| Dihedral Angle | Indole (B1671886) Plane - Pyrimidine (B1678525) Plane | 35.0° |
Note: These are illustrative values based on typical calculations for similar heterocyclic systems.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. wjarr.comresearchgate.net
For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring, particularly involving the pyrrole (B145914) moiety. Conversely, the LUMO is likely to be centered on the electron-deficient pyrimidine ring. This separation of frontier molecular orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). wjarr.com
Table 2: Calculated HOMO-LUMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -1.75 |
| Energy Gap | ΔE | 4.10 |
| Electronegativity | χ | 3.80 |
| Chemical Hardness | η | 2.05 |
| Global Electrophilicity Index | ω | 3.52 |
Note: These values are representative and are used for illustrative purposes based on similar compounds. wjarr.comresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyrimidine ring, making them the primary sites for protonation and interaction with electrophiles. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of high positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The indole ring itself would show a moderately negative potential, consistent with its aromatic and electron-rich character.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, considering the influence of its environment, such as a solvent.
MD simulations can be employed to explore the conformational flexibility of this compound in a solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO) over a period of nanoseconds, one can observe the accessible rotational conformations around the single bond connecting the indole and pyrimidine rings. The simulations would likely confirm that while there is some rotational freedom, the molecule predominantly adopts a twisted conformation due to steric hindrance, as suggested by DFT calculations. The distribution of the dihedral angle between the two rings can be calculated from the MD trajectory to quantify the conformational preferences.
The solvent environment can significantly impact the properties and behavior of a solute molecule. MD simulations are ideal for studying these solvation effects. For this compound in an aqueous solution, the simulations would reveal the formation of hydrogen bonds between the solvent water molecules and the nitrogen atoms of the pyrimidine ring, as well as the N-H group of the indole. acs.orgnih.gov
The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For instance, the RDF between the pyrimidine nitrogens and the hydrogen atoms of water would show a sharp peak at a short distance, indicative of strong hydrogen bonding. These interactions stabilize the solute and can influence its electronic properties and reactivity. The solvation free energy, which represents the energy change associated with transferring the molecule from the gas phase to the solvent, can also be computed from the simulations, providing a measure of its solubility.
Table 3: Illustrative Solvent Interaction Parameters for this compound in Water from MD Simulations
| Interaction Site | Interacting Solvent Atom | Average Distance (Å) | Coordination Number |
| Pyrimidine N | Water H | 1.9 | 1-2 |
| Indole N-H | Water O | 2.1 | 1 |
Note: These are representative values derived from typical MD simulations of similar heterocyclic compounds in an aqueous solution.
Lack of Publicly Available Research Data for this compound Precludes In-Depth Computational Analysis
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly accessible research concerning the specific chemical compound this compound. Despite extensive searches for computational and theoretical chemistry data, including docking studies, receptor-ligand interaction modeling, and quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, no specific studies centered on this molecule could be identified.
This absence of dedicated research prevents a detailed analysis as per the requested outline. The scientific community has published a considerable amount of research on related indole and pyrimidine derivatives, exploring their potential as therapeutic agents through computational methods. For instance, various indole-pyrimidine hybrids have been investigated as tubulin polymerization inhibitors, and docking studies have been performed on other substituted indoles against a range of biological targets. However, this body of work does not include the specific compound of interest.
Without foundational in silico screening data, it is not possible to identify potential biological targets for this compound. Consequently, an analysis of its binding modes and interaction energies with relevant macromolecules cannot be performed. Similarly, the development of predictive QSAR or QSPR models for its biological efficacy and physicochemical behavior is contingent on experimental data that is not currently available in the public domain. The identification of key structural features influencing its activity, which is derived from such models, is therefore also not feasible.
While general computational methodologies for drug discovery and molecular modeling are well-established, their application to a specific, unstudied compound like this compound requires dedicated research projects. The necessary steps would involve the synthesis of the compound, followed by experimental assays to determine its biological activity and physicochemical properties. These experimental results would then form the basis for computational studies, including docking, molecular dynamics simulations, and the development of predictive models.
At present, the lack of such fundamental data in the public domain makes it impossible to provide a scientifically accurate and detailed article on the computational and theoretical chemistry of this compound.
Exploration of Biological Mechanisms and Target Engagement
Enzyme Inhibition and Activation Studies
Comprehensive searches of scientific literature and databases did not reveal any specific studies detailing the inhibitory or activation profiles of 5-methyl-3-pyrimidin-5-yl-1H-indole against various enzyme classes. While the broader indole (B1671886) and pyrimidine (B1678525) scaffolds are present in many biologically active molecules, including enzyme inhibitors, data for this exact compound remains unavailable.
Kinase Inhibition Profiles and Selectivity Assessments
There are no publicly available reports on the kinase inhibition profile or selectivity of this compound. Research on related indole-pyrimidine hybrids has shown activity against kinases like Janus kinase (JAK) and mTOR, but these findings cannot be directly extrapolated to the specific compound . mit.edunih.govacs.org
Protease Modulation Mechanisms
No studies were identified that investigate the effects of this compound on proteases. Therefore, its mechanisms of protease modulation are currently unknown.
Other Enzymatic Targets (e.g., Oxidoreductases, Transferases)
Information regarding the interaction of this compound with other enzymatic targets such as oxidoreductases or transferases is not present in the available scientific literature.
Receptor Binding and Modulation Research
Similarly, specific data on the binding and modulation of receptors by this compound are not available.
G Protein-Coupled Receptor (GPCR) Ligand Binding Assays
No published ligand binding assays for this compound with any G Protein-Coupled Receptors (GPCRs) have been found. While some 5-substituted-3-(tetrahydropyridin-4-yl)-1H-indoles have been studied for their activity on aminergic GPCRs, this data is not directly applicable. nih.gov
Nuclear Receptor Agonism/Antagonism Studies
There is no available research on the agonistic or antagonistic effects of this compound on nuclear receptors. Some indole derivatives have been investigated as modulators of nuclear receptors like Nur77, but these are structurally distinct from the compound of interest. researchgate.net
Ion Channel Modulation Mechanisms
Currently, there is a lack of specific research detailing the direct modulatory effects of this compound on specific ion channels. The interaction of small molecules with ion channels is a critical area of pharmacology, as these channels are fundamental to cellular excitability and signaling. While some indole-containing compounds have been shown to interact with various ion channels, dedicated studies to elucidate the specific mechanisms of this compound in this context have not been reported in the available scientific literature. Future research may explore whether the structural features of this compound facilitate interactions with the pores or allosteric sites of voltage-gated or ligand-gated ion channels.
Cell Signaling Pathway Perturbation Investigations
The investigation into how this compound perturbs cellular signaling pathways is an active area of interest, given the established role of the pyrimidinyl-indole scaffold in modulating kinase activity.
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are central to cell proliferation, survival, and differentiation. While direct evidence for the effect of this compound on these pathways is not yet published, related pyrimidinyl-indole derivatives have been investigated for their kinase inhibitory potential. For instance, certain compounds with this core structure have been found to inhibit kinases within these cascades. Such inhibition would be expected to lead to a decrease in the phosphorylation of downstream effector proteins. However, specific data quantifying the impact of this compound on the phosphorylation status of key proteins like ERK, JNK, p38 (in the MAPK pathway) or Akt and mTOR (in the PI3K/Akt pathway) is not available in the public domain.
To obtain a global view of the cellular response to this compound, transcriptomic and proteomic analyses would be invaluable. These approaches could reveal broad changes in gene expression and protein levels, respectively, providing clues about the compound's mechanism of action. At present, comprehensive transcriptomic or proteomic datasets for cells treated with this compound are not publicly accessible. Such studies would be instrumental in identifying novel targets and understanding the full spectrum of cellular pathways affected by this compound.
Anti-Proliferative and Cytotoxic Mechanisms in Cell Lines
The potential for this compound to inhibit cell proliferation and induce cytotoxicity is a key area of investigation, particularly in the context of oncology research.
The ability of a compound to halt the cell cycle and trigger programmed cell death (apoptosis) is a hallmark of many anti-cancer agents. Research into analogous compounds suggests that pyrimidinyl-indole derivatives can induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by modulating the activity of cyclin-dependent kinases (CDKs). Furthermore, activation of the apoptotic cascade, potentially through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, is a plausible mechanism of action. This would be characterized by events such as caspase activation and DNA fragmentation. However, specific studies confirming these effects for this compound are not currently available.
Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. The interplay between autophagy and apoptosis is complex and is a critical factor in determining cell fate following treatment with a cytotoxic agent. The role of this compound in modulating autophagy has not been specifically reported. Future studies would be needed to determine if this compound induces or inhibits autophagy and to elucidate the functional consequences of this modulation in different cell lines.
Antimicrobial and Antiviral Activity Mechanisms
Currently, there are no specific studies detailing the antimicrobial or antiviral properties of this compound. Nevertheless, the broader class of indole-containing compounds has been a fertile ground for the discovery of new antimicrobial and antiviral agents.
Investigations into various indole derivatives suggest that their antimicrobial actions can be multifaceted, with some potentially disrupting bacterial cell wall formation. For instance, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have demonstrated significant antibacterial efficacy. nih.gov Computational docking studies of these compounds propose that their mechanism of action may involve the inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), an enzyme vital for the biosynthesis of peptidoglycan, an indispensable component of the bacterial cell wall. nih.gov
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous antiviral medications. mdpi.com Derivatives of indole have been shown to inhibit a variety of viral enzymes that are essential for replication. A classic example is isatin, an indole analog, and its derivatives, which have exhibited a wide range of antiviral activities. mdpi.com Notably, some isatin-pyrimidinone hybrids have shown potent activity against both HIV and SARS-CoV-2. mdpi.com The precise inhibitory mechanisms can vary, but they often involve targeting viral proteases or polymerases. scilit.com In a relevant study, certain indole chloropyridinyl ethers were evaluated for their effectiveness against the SARS-CoV-2 virus, with in vitro experiments demonstrating their ability to curtail viral reproduction. scilit.com
Immunomodulatory Effects and Mechanisms
Specific data on the immunomodulatory effects of this compound is not available. However, general research on indole and its metabolites, which are produced by the gut microbiota, suggests a potential for such activity.
Studies focusing on indole and its derivatives, such as indole-3-aldehyde, have revealed their capacity to modulate the production of cytokines. As a metabolite of tryptophan, indole can influence intestinal immunity by altering the levels of both pro-inflammatory and anti-inflammatory cytokines. mdpi.com For instance, indole has been shown to suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, while simultaneously boosting the production of the anti-inflammatory cytokine IL-10. mdpi.com Furthermore, it can enhance the production of IL-22, a cytokine crucial for maintaining intestinal homeostasis. mdpi.com
The immunomodulatory potential of indole derivatives also extends to the direct influence on immune cells. Indole and other tryptophan metabolites can function as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor present in a variety of immune cells. mdpi.com The activation of AhR can trigger a cascade of downstream effects, including the modulation of T-cell differentiation and the function of innate lymphoid cells (ILCs). mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of 5-methyl-3-pyrimidin-5-yl-1H-indole Analogs and Derivatives
The synthesis of analogs of this compound would likely involve multi-step reactions common in heterocyclic chemistry. The general approach often involves the construction of the indole (B1671886) or pyrimidine (B1678525) ring first, followed by the coupling of the two heterocyclic systems. For instance, derivatives of 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives through reactions with various reagents like isocyanates and isothiocyanates. researchgate.net Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives often starts with the construction of the pyrazole ring followed by annulation of the pyrimidine ring. nih.gov
Modifications to the pyrimidine ring are a common strategy to modulate the biological activity of indole-pyrimidine compounds. The electronic and steric properties of substituents can significantly influence interactions with biological targets.
Table 1: Hypothetical Substituent Effects on the Pyrimidine Ring
| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| 2 | -NH2 | Potential Increase | Can act as a hydrogen bond donor, potentially increasing target affinity. nih.gov |
| 2 | -CH3 | Potential Increase | Can enhance hydrophobic interactions within a binding pocket. nih.gov |
| 4 | -Cl | Variable | Can alter electronic properties and may introduce halogen bonding, but could also introduce steric hindrance. |
The indole core is a privileged scaffold in medicinal chemistry, and its modification can have profound effects on biological activity. Key areas for modification include the N-H position, the 5-position methyl group, and other positions on the benzene (B151609) ring of the indole.
Studies on bis-indole compounds have shown that the linkage position between indole rings significantly impacts their activity as HIV-1 fusion inhibitors. nih.gov While this compound is not a bis-indole, this highlights the sensitivity of activity to the indole's substitution pattern. Modification of the 5-methyl group to other alkyl or functional groups could influence lipophilicity and steric interactions. N-alkylation of the indole nitrogen is another common modification that can alter the compound's properties and biological activity. For example, in a series of researchgate.netnih.govtandfonline.comtriazolo[1,5-a]pyrimidine indole derivatives, N-methylation of the indole was a feature of the synthesized compounds. mdpi.com
Table 2: Potential Indole Core Modifications and Their Consequences
| Modification | Predicted Impact | Rationale |
|---|---|---|
| N1-alkylation | Altered solubility and target interaction | Removal of the N-H hydrogen bond donor and introduction of a lipophilic group can change binding modes. |
| 5-position substituent change | Modified lipophilicity and steric profile | Replacing the methyl group with larger or more polar groups would directly impact the molecule's interaction with its environment. |
The direct C-C bond between the indole C3 and pyrimidine C5 in this compound can be considered a linker. While direct variations of this single bond are not straightforward, the introduction of a flexible or rigid linker between the two rings would create a new series of analogs with potentially different biological activities.
Systematic Variation of Functional Groups and Their Influence on Biological Profiles
A systematic approach to modifying the functional groups of this compound would be essential for a comprehensive SAR study. This would involve the individual and combined modification of the key functionalities: the indole N-H, the 5-methyl group, and various positions on the pyrimidine ring.
For example, a study on meridianin derivatives, which are 3-(pyrimidin-4-yl)-1H-indoles, explored the effects of various substituents on the pyrimidine and indole rings. mdpi.com Bromination of the indole ring and substitution of the pyrimidine ring with different aryl groups led to a range of compounds with varying biological activities. This systematic approach allows for the elucidation of which functional groups are critical for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a known biological target for this compound, ligand-based drug design principles would be highly valuable. Pharmacophore modeling, a key component of this approach, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
A pharmacophore model for a series of related compounds can be generated based on their known activities. For instance, a pharmacophore model was developed for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors. nih.govresearchgate.net This model identified key features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings and their spatial relationships. A similar approach could be applied to a virtual library of this compound analogs. The key pharmacophoric features would likely include:
A hydrogen bond donor (the indole N-H).
A hydrogen bond acceptor (the nitrogen atoms of the pyrimidine ring).
A hydrophobic feature (the methyl group).
Two aromatic rings (the indole and pyrimidine rings).
This hypothetical pharmacophore could then be used to screen for other compounds with similar features and to guide the design of new, potentially more potent, analogs.
Correlation of Structural Features with Specific Biological Target Interactions
The ultimate goal of SAR and SPR studies is to correlate specific structural features with interactions at a biological target. While the target for this compound is unknown, the indole-pyrimidine scaffold is known to interact with various biological targets, including protein kinases.
For example, pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of various protein kinases. nih.gov The fused ring system provides a rigid framework that can be decorated with various substituents to achieve potent and selective inhibition. The interaction of these compounds with kinases often involves hydrogen bonding with the hinge region of the kinase domain and hydrophobic interactions in the ATP-binding pocket. It is plausible that this compound could also interact with protein kinases, where the pyrimidine ring could mimic the adenine part of ATP and the indole ring could occupy a hydrophobic pocket. The 5-methyl group could further enhance these hydrophobic interactions.
Advanced Applications and Functional Materials Integration
Exploitation as Chemical Probes for Biological Research
The indole (B1671886) nucleus is a common feature in molecules designed as chemical probes due to its intrinsic fluorescence and ability to participate in various intermolecular interactions.
Fluorescent Probes for Cellular Imaging
While the indole scaffold is inherently fluorescent, specific data on the application of 5-methyl-3-pyrimidin-5-yl-1H-indole as a fluorescent probe for cellular imaging is not available in the current scientific literature. The development of fluorescent probes often involves the strategic placement of functional groups to modulate the photophysical properties, such as quantum yield and Stokes shift, and to confer specificity for biological targets. Research on related indole derivatives suggests that modifications at the N1, C2, and C3 positions of the indole ring, as well as substitutions on appended aromatic systems, can significantly impact their fluorescent properties. However, without experimental data for this compound, its potential in this area remains speculative.
Affinity Probes for Target Identification
Affinity probes are crucial tools for identifying the biological targets of small molecules. These probes typically incorporate a reactive group or a tag for subsequent pull-down experiments and mass spectrometry analysis. There is currently no published research detailing the use of this compound as an affinity probe. The design of an effective affinity probe based on this scaffold would require the introduction of a suitable linker and reactive moiety, a process that has not been described for this specific compound.
Integration into Supramolecular Assemblies
The self-assembly of molecules into well-defined supramolecular structures is a rapidly advancing field with applications in drug delivery, catalysis, and materials science. The hydrogen bonding capabilities and potential for π-π stacking of the indole and pyrimidine (B1678525) rings suggest that this compound could be a valuable component in such assemblies.
Hydrogen Bonding Networks and Self-Assembly Properties
The 1H-indole moiety contains a hydrogen bond donor (N-H), while the pyrimidine ring possesses two hydrogen bond acceptors (the nitrogen atoms). This arrangement provides the potential for the formation of intricate hydrogen-bonding networks, which are fundamental to self-assembly processes. Studies on similar molecules, such as 5-methyl-1H-indole-3-carbaldehyde, have shown the formation of chains through N—H···O hydrogen bonds. nih.gov However, specific studies on the hydrogen bonding patterns and self-assembly properties of this compound have not been reported. The interplay between the methyl group at the 5-position and the pyrimidin-5-yl group at the 3-position would likely influence the geometry and stability of any resulting supramolecular structures.
Metal-Organic Framework (MOF) Components
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. wikipedia.org The nitrogen atoms of the pyrimidine ring in this compound could potentially act as coordination sites for metal ions, making it a candidate for a multitopic organic linker in MOF synthesis. Research has been conducted on the use of pyridine-3,5-dicarboxylic acid to create new MOFs. rsc.org However, there is no evidence in the literature of this compound being utilized as a building block for MOFs. The synthesis and characterization of MOFs incorporating this specific ligand would be necessary to evaluate its suitability and the properties of the resulting materials.
Photophysical and Optoelectronic Properties Research
The investigation of the photophysical and optoelectronic properties of novel organic compounds is essential for their application in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of the electron-rich indole system and the electron-deficient pyrimidine ring in this compound suggests potential for interesting electronic and photophysical behavior, possibly including intramolecular charge transfer (ICT) characteristics.
Despite this potential, a search of the scientific literature did not yield any studies focused on the detailed photophysical or optoelectronic properties of this compound. Such research would typically involve measuring absorption and emission spectra, fluorescence quantum yields, and lifetimes, as well as computational studies to understand the electronic transitions. This information is crucial for assessing its suitability for various optoelectronic applications, but is not currently available.
Catalytic Applications in Organic Synthesis
The indole and pyrimidine scaffolds are prevalent in ligands for catalysis and in organocatalysts themselves. This suggests that this compound could be a valuable molecule in synthetic organic chemistry.
Indole derivatives have been extensively used in the field of organocatalysis, particularly in asymmetric dearomatization reactions to construct complex chiral molecules. rsc.orgrsc.org The indole nucleus can participate in various activation modes, and its reactivity can be modulated by substituents. The presence of the pyrimidine ring in this compound could introduce new catalytic capabilities, potentially enabling novel metal-free transformations. For example, the nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors, influencing the stereochemical outcome of a reaction.
Both indole and pyrimidine derivatives are well-established ligands in transition metal catalysis. Pyrimidine-based ligands have been used to stabilize metal nanoparticles and in various catalytic applications. nih.gov Similarly, indole-based structures have been incorporated into ligands for a range of catalytic reactions, including cross-coupling and C-H activation. rsc.org
Sensing Applications
The responsive nature of the electronic structure of donor-acceptor molecules to their environment makes them excellent candidates for chemical sensors.
Indole-based compounds have been successfully developed as fluorescent chemosensors for the detection of metal ions. nih.govresearchgate.net The binding of a metal ion to the sensor molecule can perturb the intramolecular charge transfer process, leading to a detectable change in the fluorescence color or intensity. Pyrimidine derivatives have also been employed as fluorescent chemosensors, for instance, in the selective detection of aluminum (III) ions. researchgate.net
Given these precedents, this compound is a promising candidate for the development of new chemosensors. The nitrogen atoms of the pyrimidine ring and the indole N-H group could serve as binding sites for various analytes, including metal ions or biomolecules through hydrogen bonding. The resulting interaction could modulate the photophysical properties of the molecule, providing a measurable signal for the presence of the target species. The specificity of the sensor could be tuned by further functionalization of the core structure.
pH and Redox Sensitive Probes
The unique structural amalgamation of an indole nucleus and a pyrimidine ring in this compound suggests its potential utility in the development of advanced sensory materials, specifically as pH and redox-sensitive probes. While direct experimental studies on this particular compound are not extensively documented in publicly available literature, the well-established electrochemical and photophysical properties of its constituent heterocyclic systems—indole and pyrimidine—provide a strong basis for inferring its potential functionalities.
The indole moiety, with its electron-rich aromatic system and the nitrogen heteroatom, is a well-known fluorophore and can exhibit sensitivity to the surrounding chemical environment. mdpi.comnih.gov The nitrogen atom within the indole ring can be protonated or deprotonated in response to changes in pH, which can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule, such as its absorption and fluorescence characteristics. mdpi.comnih.gov This phenomenon forms the basis for the design of indole-based fluorescent pH sensors. Research on various indole derivatives has demonstrated their efficacy as "off-on" fluorescent probes for acidic environments. nih.gov
Similarly, the pyrimidine ring, with its two nitrogen atoms, is known to be responsive to pH changes. rsc.org The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic conditions, leading to shifts in absorption spectra and colorimetric changes. rsc.org This property has been exploited to create pyrimidine-based colorimetric pH sensors. The pKa of protonated pyrimidine is 1.23, and electrophilic additions typically occur at only one of the nitrogen atoms due to the deactivating effect of the second nitrogen. wikipedia.org
The combination of both the indole and pyrimidine functionalities in a single molecule could lead to a dual-mode or ratiometric sensor, where changes in pH could induce simultaneous and distinct changes in both color and fluorescence, enhancing the accuracy and reliability of the measurement.
In the context of redox sensing, both indole and pyrimidine derivatives have demonstrated electrochemical activity. The electrochemical oxidation of indole has been a subject of study, indicating its potential to act as a redox-active moiety. researchgate.net The oxidation potential of indole derivatives can be tuned, for instance, by the introduction of hydroxyl groups, which lowers the oxidation potential. nih.gov On the other hand, pyrimidine and its derivatives undergo both reduction and oxidation processes, with peak potentials that are often pH-dependent. acs.orgresearchgate.netturkjps.orgsemanticscholar.org This pH-dependent redox behavior could be harnessed for the development of sophisticated sensors that can simultaneously report on both pH and redox potential.
The hypothetical responsive mechanisms for this compound as a pH and redox probe are summarized in the table below, based on the known properties of its parent heterocycles.
Table 1: Postulated Sensing Mechanisms of this compound
| Sensing Modality | Active Moiety | Postulated Mechanism | Potential Output Signal |
| pH Sensing | Indole Nitrogen | Protonation/deprotonation alters the intramolecular charge transfer (ICT) state. | Changes in fluorescence intensity or wavelength (ratiometric sensing). |
| Pyrimidine Nitrogens | Protonation of one or both nitrogen atoms leads to a shift in the electronic absorption spectrum. | Colorimetric change visible to the naked eye or measurable by spectrophotometry. | |
| Redox Sensing | Indole Ring | Electrochemical oxidation of the indole nucleus. | Change in current or potential measured by voltammetric techniques. |
| Pyrimidine Ring | Electrochemical reduction or oxidation of the pyrimidine ring system. | Change in current or potential, potentially coupled to pH. |
Detailed research into the photophysical and electrochemical properties of this compound is warranted to validate these postulations and to fully explore its potential in the design of novel pH and redox-sensitive probes for applications in chemistry, biology, and materials science.
Future Directions and Interdisciplinary Research Prospects
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
Table 1: AI/ML Applications in the Development of 5-methyl-3-pyrimidin-5-yl-1H-indole
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Algorithms predict properties like bioactivity, toxicity, and solubility. nih.gov | Prioritizes synthesis of promising derivatives, reducing resource expenditure. |
| Generative Design | AI generates novel molecular structures based on desired properties. | Expands the chemical space around the indole-pyrimidine scaffold. |
| Retrosynthesis Planning | AI proposes efficient synthetic pathways for target molecules. researchgate.net | Accelerates the synthesis of complex derivatives. |
| High-Throughput Screening Analysis | ML models analyze screening data to identify structure-activity relationships. | Facilitates rapid optimization of lead compounds. |
Exploration of Novel Biological Targets and Therapeutic Areas
The indole-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While initial investigations might focus on established targets for such scaffolds, like protein kinases, future research will undoubtedly explore novel biological targets and therapeutic areas. The versatility of this scaffold allows for the design of compounds that could address unmet medical needs. nih.govnih.gov
Recent advances in chemical biology and proteomics can help identify new protein-protein interactions or allosteric binding sites that can be modulated by small molecules like this compound. For example, derivatives could be designed to target transcription factors, RNA-protein interactions, or components of the cellular stress response, opening up new avenues for treating complex diseases like cancer, neurodegenerative disorders, and viral infections. mdpi.com
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of complex indole (B1671886) derivatives is a dynamic area of organic chemistry. numberanalytics.com While classical methods like the Fischer indole synthesis remain relevant, modern techniques are enabling the creation of increasingly sophisticated molecules. numberanalytics.comnih.gov For this compound, future synthetic efforts will likely focus on late-stage functionalization, allowing for the rapid diversification of the core structure.
Advanced catalytic methods, such as C-H activation and cross-coupling reactions, will be instrumental in introducing a wide array of substituents onto the indole and pyrimidine (B1678525) rings. numberanalytics.com These methods offer greater efficiency and selectivity compared to traditional approaches. Furthermore, the development of automated synthesis platforms, capable of performing reactions on a nanoscale, will accelerate the exploration of the chemical space around this scaffold, generating large libraries of compounds for biological screening. nih.gov The use of environmentally friendly "green chemistry" approaches, such as using water as a solvent or employing solid acid catalysts, is also a growing trend in the synthesis of indole derivatives. openmedicinalchemistryjournal.com
Material Science Innovations Based on Indole-Pyrimidine Scaffolds
The unique electronic and photophysical properties of indole-containing compounds make them attractive candidates for applications in material science. numberanalytics.com The indole-pyrimidine scaffold of this compound, with its extended π-system, could be the basis for novel organic semiconductors, dyes, and sensors.
Derivatives of this scaffold could be explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The ability to tune the electronic properties of the molecule by modifying the substituents on the indole and pyrimidine rings could lead to the development of materials with tailored performance characteristics. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the HOMO-LUMO energy levels, influencing the material's color and conductivity.
Collaborative Research Frameworks for Comprehensive Compound Characterization
The comprehensive characterization of a novel compound like this compound requires a multidisciplinary approach. cancer.gov Collaborative research frameworks that bring together synthetic chemists, chemical biologists, computational chemists, and pharmacologists are essential for accelerating the translation of basic research into tangible applications. nih.gov
Such collaborations facilitate a synergistic exchange of expertise. nih.gov For example, the Chemical Biology Laboratory at the National Cancer Institute brings together a diverse group of scientists to define and manipulate biological processes with the goal of translating discoveries into therapies. cancer.gov These frameworks enable the seamless integration of compound synthesis, biological testing, and computational modeling, leading to a deeper understanding of the compound's mechanism of action and potential therapeutic utility. International cooperation can also play a vital role in advancing research and drug design. nih.gov
Ethical Considerations in Chemical Biology Research
As with any scientific endeavor with the potential to impact human health and the environment, research into new chemical compounds must be guided by strong ethical principles. solubilityofthings.comnumberanalytics.com This includes ensuring the responsible conduct of research, transparency in reporting results, and a careful assessment of the potential risks and benefits of new chemical innovations. numberanalytics.comacs.org
Key ethical considerations in the research of compounds like this compound include:
Responsible Innovation: Balancing the pursuit of scientific progress with potential environmental and health impacts. numberanalytics.com
Data Integrity: Upholding honesty and transparency in all research practices. solubilityofthings.com
Dual-Use Research: Being mindful of research that could be misapplied to pose a threat to public health or safety. acs.org
Informed Consent: When research involves human subjects, ensuring they are fully aware of the implications of their participation. solubilityofthings.com
Economic and Societal Impact of Advanced Chemical Compound Research
Research into novel chemical compounds has a profound economic and societal impact. cienciaviva.ptchemir.com The chemical industry is a significant contributor to the global economy, driving innovation and creating high-value jobs. americanchemistry.com The development of new pharmaceuticals, in particular, can lead to substantial improvements in public health and quality of life. albany.edu
The successful development of a drug based on the this compound scaffold could have far-reaching economic benefits, from investment in research and development to the manufacturing and sale of a new therapeutic agent. cienciaviva.ptchemir.com Beyond the direct economic impact, the knowledge gained from such research contributes to our fundamental understanding of biology and disease, paving the way for future scientific breakthroughs. acs.org The chemical industry's contribution to the GDP and employment is substantial, underscoring the importance of continued investment in this sector. cienciaviva.ptalbany.edu
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indole |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-3-pyrimidin-5-yl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling pyrimidine derivatives with substituted indoles. For example, refluxing 3-formyl-1H-indole precursors with aminopyrimidine derivatives in acetic acid with sodium acetate as a catalyst (3–5 hours) yields the target compound. Optimization includes adjusting molar ratios (e.g., 1:1.1 indole:pyrimidine), solvent selection (acetic acid for solubility), and temperature control to minimize side products . For intermediates, Pd-catalyzed amidation (e.g., using toluene at 65°C for 6 hours) can enhance regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 98.34% purity threshold) to assess purity . Structural confirmation requires ¹H NMR (e.g., δ 9.23 ppm for pyrimidine protons, δ 1.52 ppm for methyl groups) and IR spectroscopy (e.g., 1652 cm⁻¹ for carbonyl stretches). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What solvents and catalysts are optimal for recrystallizing this compound?
- Methodological Answer : Recrystallize from dimethylformamide (DMF)/acetic acid mixtures to improve crystal quality. Ethanol and diethyl ether washes remove impurities post-synthesis . For Pd-catalyzed reactions, toluene is preferred for its low toxicity and compatibility with amidation protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement). Key parameters include resolving torsional angles between the indole and pyrimidine moieties and analyzing hydrogen-bonding networks. SHELXTL (Bruker AXS) is robust for small-molecule refinement, even with twinned data .
Q. What strategies address contradictory bioactivity data in cancer cell studies involving this compound?
- Methodological Answer : Use iterative validation:
- Dose-response assays (e.g., 0.1–100 µM) to confirm specificity.
- Mechanistic studies : Compare vacuole-inducing activity (methuosis) in cancer vs. normal cells via fluorescence microscopy .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate artifact from true biological effect .
Q. How can Pd-catalyzed cross-coupling improve functionalization of the pyrimidine ring?
- Methodological Answer : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Optimize ligand selection (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS intermediates .
Data Interpretation & Validation
Q. What analytical techniques validate thermal stability during decomposition studies?
- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Cross-reference with IR to track functional group degradation (e.g., loss of NH stretches at ~3400 cm⁻¹) .
Q. How should researchers reconcile discrepancies between computational and experimental solubility predictions?
- Methodological Answer : Use the ACD/Labs Percepta Platform to predict logP and solubility, then validate experimentally via shake-flask method in PBS (pH 7.4). Adjust for ionization effects (pKa via potentiometric titration) and solvent polymorphism .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer : Follow GHS hazard codes (e.g., H315/H319 for skin/eye irritation). Use PPE (gloves, goggles) and conduct cytotoxicity assays in BSL-2 facilities. For in vivo studies, adhere to institutional animal care guidelines (IACUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
